3-Bromo-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing trifluoromethyl group and the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzyl alcohol
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzaldehyde ring. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRLZGCXLNNMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583029 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477535-41-4 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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